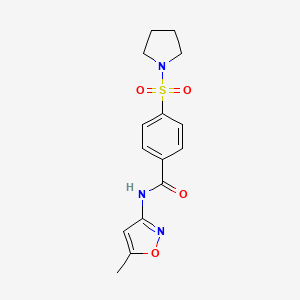

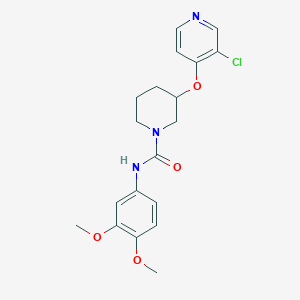

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multiple steps and can result in varying yields. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers was achieved in 9 steps starting from 2,6-difluorobenzoic acid, with an overall yield of 1% . Another example includes the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, which were obtained via sodium borohydride reduction in fair to good yields . These processes highlight the complexity and the challenges faced in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using various spectroscopic techniques. For example, compounds with 1,8-naphthalimide connected to benzoic acid chloride were characterized by IR, UV–Visible, 1H and 13C NMR measurements, and their structures were supported by X-ray crystallography . Similarly, the structure of novel sulfonamide isoxazolo[5,4-b]pyridines was determined by elemental analysis and acquired IR and 1H NMR spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can include condensation, reduction, and desmethylation, among others. The desmethylation of a reference standard to obtain a precursor for radiolabeling was achieved with a 70% yield . Additionally, the reactions for synthesizing novel sulfonamide isoxazolo[5,4-b]pyridines were carried out using classical and microwave methods, indicating the versatility of reaction conditions that can be employed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, certain pyridyl substituted benzamides exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, with their behavior depending on the polarity of the solvents . On the other hand, some compounds demonstrate antibacterial and antiproliferative activity, as seen with certain sulfonamide isoxazolo[5,4-b]pyridine derivatives . These properties are crucial for their potential applications in medical and material sciences.

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-11-10-14(17-22-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIDNYSPRFMSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)

![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)

![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)

![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)

![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)